2-Methyltryptamine

Beschreibung

Established Synthetic Routes

Grandberg Synthesis and its Optimization

The Grandberg synthesis, a modification of the Fischer indole (B1671886) synthesis, stands as a highly efficient and scalable method for producing 2-methyltryptamine. This one-pot reaction involves the condensation of phenylhydrazine (B124118) with 5-chloro-2-pentanone (B45304). The process begins with the formation of a hydrazone intermediate, which, upon heating in a suitable solvent system like aqueous ethanol (B145695), undergoes intramolecular cyclization and rearrangement to yield this compound. portico.orgacs.orggoogle.com

Significant research has been directed towards the optimization and scale-up of this reaction for industrial applications, particularly for its use as a key starting material in the synthesis of the histone deacetylase (HDAC) inhibitor, Panobinostat (B1684620) (LBH589). acs.orgnih.gov Optimization studies have focused on reaction stoichiometry, solvent composition, and workup procedures to maximize yield and purity. acs.org Research published in Organic Process Research & Development details a process where reacting phenylhydrazine with a stoichiometric amount of 5-chloro-2-pentanone at reflux in aqueous ethanol, followed by a carefully controlled crystallization from toluene, affords the final product in approximately 47% yield and greater than 99% purity without the need for column chromatography. acs.org This robust process has been successfully scaled up to produce the compound on a multi-kilogram scale. portico.org

| Parameter | Condition | Outcome | Reference |

| Starting Materials | Phenylhydrazine, 5-Chloro-2-pentanone | - | acs.org |

| Stoichiometry | Equimolar amounts | High conversion to product | acs.org |

| Solvent | Aqueous Ethanol | Efficient one-pot reaction | acs.org |

| Temperature | Reflux | Drives cyclization | acs.org |

| Purification | Crystallization from Toluene | >99% purity | acs.org |

| Yield | ~47% | Cost-effective and efficient | acs.org |

Alternative Synthetic Approaches from 2-Methylindole (B41428) Precursors

While the Grandberg synthesis is highly effective, several routes commencing from the readily available 2-methylindole have been developed. These methods are particularly common in medicinal chemistry for smaller-scale syntheses.

One prominent method is a two-step process starting with the acylation of 2-methylindole with oxalyl chloride in a solvent like tetrahydrofuran (B95107) (THF). acs.org This reaction forms an α-oxo acid chloride intermediate. Subsequent treatment with an amine, such as aqueous ammonia, yields the corresponding α-oxo amide (2-methylindole-3-glyoxylamide). portico.orgacs.orgallfordrugs.com The final step involves the reduction of this amide, typically using a powerful reducing agent like lithium aluminum hydride (LAH) in THF, to furnish this compound. portico.orgacs.orgallfordrugs.com A notable drawback of this route is the potential for low purity of the final product due to the formation of dimeric impurities during the reduction step. acs.org

A second approach begins with 2-methylindole-3-carboxaldehyde. acs.org This aldehyde can be condensed with nitromethane (B149229) in the presence of a catalyst to form the corresponding β-nitroolefin, 1-(2-methyl-1H-indol-3-yl)-2-nitroethene. Subsequent reduction of the nitro group and the alkene, often achieved with a hydride reagent like LAH, produces the desired this compound.

A third route, detailed in patent literature, involves the chloroacetylation of 2-methylindole to produce 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone. google.com This intermediate is then subjected to a Gabriel-type synthesis, reacting with potassium phthalimide, followed by hydrazinolysis or aminolysis to release the primary amine, yielding this compound. google.com

| Method | Starting Material | Key Reagents | Key Intermediates | Reference |

| Amide Reduction | 2-Methylindole | 1. Oxalyl chloride, 2. NH3, 3. LiAlH4 | 2-Methylindole-3-glyoxylamide | allfordrugs.com, portico.org, acs.org |

| Nitroolefin Reduction | 2-Methylindole-3-carboxaldehyde | 1. Nitromethane, 2. LiAlH4 | 1-(2-Methyl-1H-indol-3-yl)-2-nitroethene | acs.org |

| Gabriel Synthesis | 2-Methylindole | 1. Chloroacetyl chloride, 2. Potassium phthalimide, 3. Methylamine | 2-[2-(2-Methyl-1H-indol-3-yl)ethyl]isoindoline-1,3-dione | google.com |

Synthesis of Derivatives and Hybrid Compounds for Research

The this compound scaffold serves as a valuable building block for synthesizing novel molecules with potential therapeutic applications.

Maleimide (B117702) Hybridization Strategies

In the search for new antitubercular agents, molecular hybridization—the strategy of combining two or more pharmacophores into a single molecule—has gained traction. Research has explored the synthesis of hybrids combining this compound with 3,4-diaryl maleimide structures. kzoo.edu Both moieties were selected based on prior research indicating their individual biological activity against Mycobacterium tuberculosis. kzoo.edu The synthesis involves preparing the two components separately and then coupling them. In one study, an optimized Grandberg synthesis was used to produce pure this compound, which was then reacted with various pre-synthesized 3,4-diaryl maleimides to create a library of hybrid compounds. kzoo.edu This work successfully produced and purified several novel maleimide-2-methyltryptamine hybrids, providing new chemical entities for antitubercular screening. kzoo.edu

Derivatives for Histone Deacetylase Inhibition Research

This compound is a crucial intermediate in the synthesis of Panobinostat (LBH589), a potent, non-selective histone deacetylase (HDAC) inhibitor approved for cancer therapy. portico.orgnih.govallfordrugs.com The synthesis of Panobinostat from this compound illustrates a key derivatization strategy. acs.org The core reaction is a reductive amination between this compound and the aldehyde of (E)-3-(4-formylphenyl)acrylic acid methyl ester, using a reducing agent like sodium borohydride. acs.org This step couples the tryptamine (B22526) unit to the phenylacrylic acid linker. The final step involves the conversion of the methyl ester into a hydroxamic acid functionality by treating it with aqueous hydroxylamine (B1172632) under basic conditions. portico.orgallfordrugs.com This hydroxamic acid group is critical for the molecule's biological activity, as it acts as a zinc-binding group within the active site of HDAC enzymes. newdrugapprovals.orguobaghdad.edu.iq

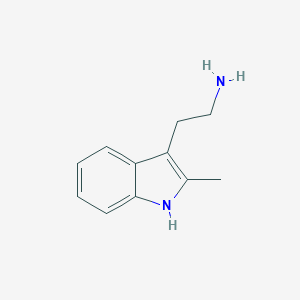

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVSLHQIPGTMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181755 | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2731-06-8 | |

| Record name | 2-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Chemical Structure and Identification

The chemical structure of 2-Methyltryptamine consists of an indole (B1671886) ring with a methyl group substituted at the 2-position and an ethylamine (B1201723) side chain at the 3-position. ontosight.ai

| Property | Value |

| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine wikipedia.org |

| Molecular Formula | C11H14N2 wikipedia.org |

| Molar Mass | 174.247 g·mol−1 wikipedia.org |

| CAS Number | 2731-06-8 wikipedia.org |

Grandberg Synthesis and its Optimization

Synthesis of this compound

Several synthetic routes for this compound have been described in scientific literature. One common method involves the reaction of 2-methylindole (B41428) with chloroacetyl chloride or bromoacetyl bromide, followed by a reaction with potassium phthalimide. google.com Another approach utilizes the condensation of 2-methylindole with nitromethane (B149229), followed by reduction with lithium aluminum hydride (LiAlH4) to yield this compound. biomolther.orgbiomolther.orgnih.gov

A notable and scalable method is the Grandberg synthesis, which involves the reaction of phenylhydrazine (B124118) with 5-chloro-2-pentanone (B45304) in aqueous ethanol (B145695) at reflux. acs.orgacs.org This one-pot reaction provides a cost-effective and efficient pathway to crude this compound, which can then be purified by crystallization. acs.orgacs.org An optimized version of this procedure has been developed for large-scale production, highlighting its industrial relevance. acs.orgresearchgate.net

Solubility and Stability

This compound is reported to be slightly soluble in water and soluble in organic solvents. ontosight.ai For research purposes, it is often prepared as a hydrochloride salt, which is diluted with solutions such as dimethyl sulfoxide (B87167) and polysorbate 80 in normal saline for administration in animal studies. biomolther.org Information regarding its long-term stability is limited in the provided search results, but like many tryptamines, it is expected to be stable when stored under appropriate conditions (e.g., cool, dry, and dark).

Pharmacological Investigations and Receptor Interactions

Serotonin (B10506) Receptor Agonism and Affinity Profiles

2-Methyltryptamine is recognized as a serotonin receptor agonist. unc.edu Its affinity and activity, however, are notably reduced when compared to tryptamine (B22526). unc.edu The following subsections detail its interactions with specific serotonin (5-HT) receptor subtypes.

Studies have demonstrated that this compound binds to the 5-HT1A receptor. It exhibits a binding affinity (Ki) of 1,095 nM for this receptor. unc.edu In terms of functional activity, it acts as an agonist with an EC50 value of 12,534 nM. unc.edu This indicates a significantly lower potency compared to its parent compound, tryptamine. unc.edu While some tryptamine derivatives are potent agonists at 5-HT1A receptors, which are negatively coupled to adenylate cyclase, this compound itself is considered a poor agonist in this regard. nih.gov

Interaction with the 5-HT2A receptor is a key aspect of the pharmacological profile of many tryptamines. This compound displays a binding affinity (Ki) of 7,774 nM for the 5-HT2A receptor and functions as an agonist with an EC50 of 4,598 nM. unc.edu

A common behavioral assay used to assess 5-HT2A receptor activation in rodents is the head-twitch response (HTR). publish.csiro.aunih.gov Research on whether this compound induces this response has produced mixed results. unc.edu One study reported that it did elicit the HTR, and this effect was blocked by the 5-HT2A receptor antagonist, ketanserin (B1673593). unc.edu Another study, however, found that it did not produce the HTR under their experimental conditions. unc.edu Further research has shown that acute administration of this compound can increase the mRNA levels of 5-HTR2a in the prefrontal cortex of mice. nih.gov

Direct binding data for this compound at the 5-HT3 receptor is not extensively documented in publicly available research. However, studies on structurally related compounds provide some insight. For instance, 5-methoxy-2-methyltryptamine, a derivative, has been shown to lack affinity for 5-HT3 receptors. google.comnih.govgoogle.com It is known that 2-methyl-5-HT is a full agonist at the 5-HT3 receptor. unc.eduwikipedia.org The structural requirements for agonist versus antagonist activity at the 5-HT3 receptor are quite specific, relating to the distance between the aromatic center and the basic nitrogen. wikipedia.org Tryptamine itself is a very weak partial agonist at 5-HT3A receptors. nih.gov

The introduction of a methyl group at the 2-position of the tryptamine structure has a marked effect on its receptor binding profile. Compared to tryptamine, this compound shows a 34-fold lower affinity for the 5-HT1A receptor and a 3.2-fold lower affinity for the 5-HT2A receptor. unc.edu In terms of functional potency, its agonist activity is 14-fold lower at the 5-HT1A receptor and 19-fold lower at the 5-HT2A receptor than tryptamine. unc.edu

In contrast, other methylated tryptamines show different profiles. For example, 1-methyltryptamine (B188459) has a Ki of 473 nM at the 5-HT2A receptor, showing a significant reduction in affinity compared to tryptamine. wikipedia.org N,N-dimethyltryptamine (DMT), a well-known tryptamine analog, interacts with a broad range of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT6. nih.gov

| Compound | Receptor | Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| This compound | 5-HT1A | 1,095 unc.edu | 12,534 unc.edu |

| This compound | 5-HT2A | 7,774 unc.edu | 4,598 unc.edu |

| Tryptamine | 5-HT1A | 32 unc.edu | 895 unc.edu |

| Tryptamine | 5-HT2A | 2,400 unc.edu | 242 unc.edu |

| 1-Methyltryptamine | 5-HT2A | 473 wikipedia.org | 209–4,560 wikipedia.org |

| 2-Methyl-5-HT | 5-HT6 | 46 vcu.edu | N/A |

| 5-Methoxy-2-methyltryptamine | 5-HT6 | 80 vcu.edu | N/A |

| 5-Methoxy-2-methyltryptamine | 5-HT3 | >10,000 vcu.edu | N/A |

5-HT6 Receptor Interactions

Other Receptor Interactions in Pharmacological Studies

While the primary focus of research on this compound has been on serotonin receptors, some evidence suggests potential interactions with other receptor systems, often inferred from studies of the broader tryptamine class.

Some tryptamine analogs are known to interact with glutamate (B1630785), dopamine (B1211576), acetylcholine (B1216132), and sigma receptors. researchgate.net However, specific data for this compound is limited. In rodent models, this compound did not induce conditioned place preference or self-administration, behaviors often associated with the dopaminergic reward system. unc.edu This suggests that it may lack significant affinity for dopamine receptors or transporters. biomolther.org

Regarding glutamate receptors, some tryptamines like DMT are known to interact with them, but there is no direct evidence of this compound's activity at these sites. nih.gov Similarly, while some tryptamines may interact with acetylcholine receptors, specific data for this compound is not available. researchgate.netrsc.org

There is evidence that some tryptamines, such as DMT, can bind to sigma-1 receptors. nih.govresearchgate.net Tryptamine itself has a micromolar affinity for sigma-2 receptors. nih.gov However, whether this compound shares this property has not been explicitly determined.

Neuropharmacological Effects in Preclinical Research Models

The neuropharmacological profile of this compound (2-MT) has been investigated in various preclinical research models to understand its effects on the central nervous system. These studies utilize established behavioral paradigms in rodents to characterize the compound's potential psychoactive properties, receptor interactions, and abuse liability. The primary models employed include assessments of locomotor activity, hallucinogen-like behavioral responses, and the rewarding or reinforcing effects of the substance.

Behavioral Models for Pharmacological Characterization

Behavioral models are crucial tools for the pharmacological characterization of novel psychoactive substances like 2-MT. These assays provide insights into a compound's mechanism of action and its potential effects by observing and quantifying specific behaviors in laboratory animals.

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, spasmodic rotational movement of the head and is considered a reliable behavioral proxy for hallucinogenic potential in humans. ljmu.ac.uk This response is primarily mediated by the activation of serotonin 5-HT2A receptors. nih.govnih.gov

In a key study involving mice, 2-MT was shown to induce a significant head-twitch response. nih.govbiomolther.org The administration of 2-MT hydrochloride (HCl) elicited HTR following both acute (single dose) and repeated (daily for seven days) treatment schedules. nih.govnih.gov Interestingly, when the substance was administered again after a seven-day abstinence period (a "drug challenge"), the frequency of head twitches was even greater than during the acute and repeated treatment phases. nih.govbiomolther.org

To confirm the role of the 5-HT2A receptor in this behavior, the 5-HT2A antagonist ketanserin was administered prior to the 2-MT challenge. The pretreatment with ketanserin effectively blocked the 2-MT-induced head-twitch response, providing strong evidence that the hallucinogen-like effects of 2-MT are mediated through the stimulation of 5-HT2A receptors. nih.govbiomolther.orgnih.gov However, it is worth noting that findings in the literature have been mixed, with at least one other study reporting that 2-MT did not produce the HTR at a dose of 3 mg/kg. wikipedia.org

| Behavioral Assay | Model | Key Findings for 2-MT | Receptor Implication | Citation |

|---|---|---|---|---|

| Head-Twitch Response (HTR) | Mice | - Induces HTR on acute and repeated administration.

| 5-HT2A | nih.govbiomolther.orgnih.gov |

| Head-Twitch Response (HTR) | Mice | - Did not produce HTR at the tested dose. | N/A | wikipedia.org |

Locomotor Activity

The open field test is a common behavioral paradigm used to assess the effects of a substance on spontaneous locomotor activity in rodents. biomolther.orgbiomolther.org In a study evaluating several tryptamine analogs, 2-MT was administered to mice at various doses. biomolther.org Unlike some structurally similar tryptamines, such as PYT HCl and PIT HCl, which caused a significant decrease in locomotor activity, 2-MT did not produce any significant alteration in the distance moved by the mice compared to the vehicle control group. biomolther.org The study noted that further investigation is needed to understand why 2-MT did not affect locomotor activity despite its structural similarities to other compounds that did. biomolther.org

Drug Discrimination

Drug discrimination is a highly sensitive behavioral paradigm used to assess the interoceptive (subjective) effects of a drug. In this model, animals are trained to recognize the effects of a specific drug and differentiate it from a saline injection. researchgate.net This method is often used to determine if a novel compound produces subjective effects similar to known drugs of abuse, such as hallucinogens or stimulants. federalregister.govpsychedelicalpha.com Tryptamines have been shown to substitute for abused hallucinogens in these studies. nih.govbiomolther.org While research has highlighted the value of using the drug discrimination paradigm to assess the abuse potential of novel tryptamines like 2-MT, specific studies detailing the results of 2-MT in such an assay were suggested as a topic for future research. nih.govbiomolther.org

Conditioned Place Preference (CPP) and Self-Administration (SA)

Conditioned Place Preference (CPP) and self-administration (SA) are standard behavioral models used to evaluate the rewarding and reinforcing properties of a substance, which are indicators of its abuse potential. nih.govnih.gov In the CPP test, an animal's preference for an environment previously paired with the drug is measured. In the SA paradigm, animals learn to perform an action, such as pressing a lever, to receive a dose of the drug.

Studies investigating 2-MT found that it did not induce a conditioned place preference in mice. nih.govnih.govbiomolther.org Furthermore, in self-administration studies, rats did not reliably self-administer 2-MT. nih.govbiomolther.org These findings suggest that 2-MT may have minimal or no rewarding and reinforcing effects, indicating a low potential for abuse. nih.govnih.gov

| Behavioral Assay | Model | Finding | Interpretation | Citation |

|---|---|---|---|---|

| Locomotor Activity | Mice | No significant change in locomotor activity. | Lacks stimulant or depressant effects on spontaneous movement at tested doses. | wikipedia.orgbiomolther.org |

| Conditioned Place Preference (CPP) | Mice | Did not induce CPP. | Lacks rewarding effects. | nih.govnih.govbiomolther.org |

| Self-Administration (SA) | Rats | Not reliably self-administered. | Lacks reinforcing effects. | nih.govnih.govbiomolther.org |

Research on Behavioral and Physiological Effects

Animal Models

In academic research, the behavioral and physiological effects of 2-Methyltryptamine have been investigated using various animal models, primarily rodents. These studies aim to characterize its pharmacological profile and potential psychoactive properties.

Behavioral Studies

Research on the behavioral effects of this compound has yielded mixed results. One key behavioral assay used to assess the potential hallucinogenic-like effects of a substance in rodents is the head-twitch response (HTR). biomolther.org One study found that 2-MT induced the HTR in mice, and this effect was blocked by the 5-HT2A receptor antagonist ketanserin (B1673593), suggesting that the HTR is mediated by the 5-HT2A receptor. wikipedia.orgnih.gov Another study, however, did not observe the HTR at the same dose. wikipedia.org

In terms of rewarding and reinforcing effects, which are indicators of abuse potential, studies using conditioned place preference (CPP) and self-administration paradigms have shown that this compound does not induce CPP in mice and is not reliably self-administered by rats. biomolther.orgnih.gov This suggests a low potential for abuse. biomolther.org Furthermore, unlike some stimulants, 2-MT did not alter locomotor activity in mice in one study. wikipedia.orgbiomolther.org

Physiological Effects

Studies on the physiological effects of this compound are less detailed in the provided search results. However, research on pyridoyl derivatives of this compound in mice indicated that these compounds did not cause a change in body temperature. nih.gov In contrast, the related compound alpha-methyltryptamine (B1671934) (α-MT) has been shown to increase blood pressure and heart rate, and cause pupil dilation. usdoj.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Indole (B1671886) Ring and Ethylamine (B1201723) Side Chain

The biological activity of tryptamines is significantly modulated by the presence and position of substituents on the indole ring and alterations to the ethylamine side chain. The introduction of a methyl group at the 2-position of the tryptamine (B22526) scaffold, creating 2-methyltryptamine, already marks a significant structural modification that differentiates it from the parent compound, tryptamine.

Indole Ring Substitutions:

The indole ring of the tryptamine molecule presents several positions (4, 5, 6, and 7) where substitution can dramatically alter pharmacological properties. For tryptamines in general, substitutions at the 5-position are often well-tolerated and can enhance affinity for certain receptors. For instance, a methoxy (B1213986) group at the 5-position of tryptamine analogs has been shown to increase affinity and potency at the 5-HT2A receptor. google.com In the context of this compound, adding a methoxy group at the 5-position (creating 5-methoxy-2-methyltryptamine) results in a ligand with specificity for the 5-HT6 receptor subgroup, as it lacks affinity for 5-HT3 receptors. google.com Similarly, the addition of a chloro group at the 5-position of 2-methyl-N,N-dimethyltryptamine (2-Me-DMT) results in a selective 5-HT6 receptor agonist. wikipedia.org

Substitutions at other positions on the indole ring can have varying effects. Generally, for tryptamines, substitutions at the 4-position can also be favorable, while modifications at the 6 and 7-positions often lead to a decrease in affinity for 5-HT2A receptors. google.com

Ethylamine Side Chain Modifications:

Modifications to the ethylamine side chain of tryptamines, including N-alkylation and α-methylation, are crucial determinants of their biological activity.

N-Alkylation: The primary amine of this compound can be substituted with various alkyl groups. N,N-dimethylation of tryptamines generally enhances activity. jneurosci.org For instance, the synthesis of 2,N,N-trimethyltryptamine (2-Me-DMT or 2,N,N-TMT) and 2-methyl-N,N-diethyltryptamine (2-Me-DET) resulted in orally active compounds, although with generally mild or altered psychoactive effects compared to their non-2-methylated counterparts. wikipedia.org

α-Methylation: The introduction of a methyl group at the alpha (α) position of the ethylamine side chain is another key modification. This alteration can affect metabolic stability and receptor interaction. In tryptamines, α-methylation has been noted to have little effect on 5-HT2A receptor affinity in some cases. google.com The derivative 2,α-dimethyltryptamine (2,α-DMT) is a known analog of this compound. wikipedia.org

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of this compound have led to the development of a range of analogs with diverse biological activities. These modifications often involve combined substitutions on both the indole ring and the ethylamine side chain.

A notable example is the work of Alexander Shulgin, who synthesized and tested several derivatives of 2-MT. These included 2,α-dimethyltryptamine (2,α-DMT), 2,N,N-trimethyltryptamine (2,N,N-TMT), and 5-methoxy-2,N,N-trimethyltryptamine (5-MeO-2,N,N-TMT). It was found that these compounds became orally active but generally did not produce significant psychedelic effects, with the exception of 5-MeO-2,N,N-TMT. wikipedia.org Instead, they were reported to cause effects such as tactile enhancement and auditory distortion. wikipedia.org

Further derivatives that have been synthesized include 2-methyl-5-methoxy-DALT and 2-methyl-5-fluoro-DALT. wikipedia.org The following table summarizes some of the known derivatives of this compound and their general findings.

| Compound Name | Indole Ring Substituent | Ethylamine Side Chain Modification | Reported Biological Finding |

| 2,α-Dimethyltryptamine (2,α-DMT) | None | α-methyl | Synthesized and tested by Shulgin. |

| 2,N,N-Trimethyltryptamine (2,N,N-TMT) | None | N,N-dimethyl | Orally active, mild psychoactive effects. wikipedia.org |

| 2-Methyl-N,N-diethyltryptamine (2-Me-DET) | None | N,N-diethyl | Orally active, mild psychoactive effects. wikipedia.org |

| 5-Methoxy-2,N,N-trimethyltryptamine (5-MeO-2,N,N-TMT) | 5-methoxy | N,N-dimethyl | Orally active, some psychoactive effects. wikipedia.org |

| 2-Methyl-5-chlorodimethyltryptamine (ST-1936) | 5-chloro | N,N-dimethyl | Selective 5-HT6 receptor agonist. wikipedia.org |

| 2-Ethyl-5-methoxydimethyltryptamine (EMDT) | 5-methoxy | N,N-dimethyl, 2-ethyl instead of 2-methyl | Selective 5-HT6 receptor agonist. wikipedia.org |

In studies exploring inhibitors of bacterial transglycosylase, the importance of the methyl group at the 2-position of the indole was investigated. It was found that in some cases, the presence of the 2-methyl group was beneficial for inhibitory activity. mdpi.com For example, a compound with a 2-methyl-5-methylthio disubstitution showed greater potency than its analog without the 2-methyl group. mdpi.com

SAR in the Context of Specific Biological Targets

The structural modifications of this compound have been studied in the context of several specific biological targets, most notably serotonin (B10506) receptors and, more recently, bacterial enzymes.

Serotonin Receptors:

This compound itself has been shown to have a significantly lower affinity for the serotonin 5-HT1A and 5-HT2A receptors compared to tryptamine. wikipedia.org Its affinity (Ki) for 5-HT1A was found to be 1,095 nM (34-fold lower than tryptamine) and for 5-HT2A was 7,774 nM (3.2-fold lower than tryptamine). wikipedia.org It also acts as a much weaker agonist at these receptors compared to tryptamine. wikipedia.org

The introduction of a methyl group at the 2-position appears to be a key factor in shifting the selectivity of tryptamines towards the 5-HT6 receptor. For example, 2-methyl-5-hydroxytryptamine (B41585) (2-methylserotonin) demonstrates a high affinity for the 5-HT6 receptor, with a 20-fold greater affinity for this receptor over 5-HT3 receptors. google.com Furthermore, 5-methoxy-2-methyltryptamine binds to the 5-HT6 receptor with an affinity comparable to 2-methyl-5-HT but lacks affinity for 5-HT3 receptors, making it a more specific ligand. google.com Subsequent studies have shown that other small alkyl groups at the 2-position, such as an ethyl group, are also tolerated at the 5-HT6 receptor. researchgate.net

The following table presents the binding affinities and functional potencies of this compound at select serotonin receptors.

| Receptor | Ki (nM) | EC50 (nM) |

| 5-HT1A | 1,095 | 12,534 |

| 2-HT2A | 7,774 | 4,598 |

Data sourced from a comparative study with tryptamine. wikipedia.org

Bacterial Transglycosylase:

In the search for new antibacterial agents, a focused library of tryptamine-based derivatives was designed and synthesized to explore the SAR for the inhibition of bacterial transglycosylase (TG). mdpi.com Within this library, the role of the methyl group at the 2-position of the indole was examined. The results indicated that the presence of the 2-methyl group could influence the inhibitory potency, although its effect was dependent on other substitutions on the tryptamine scaffold. For instance, in a comparison between a 2,5-disubstituted compound and its analog lacking the 2-methyl group, the former showed a decrease in inhibitory potency. mdpi.com However, transformation of the terminal amine to a guanidine (B92328) moiety generally increased inhibitory potency, regardless of the substitutions at the 2 and 5 positions of the indole ring. mdpi.com

Analytical Methodologies in Chemical and Biological Research

Chromatographic Techniques for Detection and Characterization

Chromatographic techniques are essential for the separation and detection of 2-Methyltryptamine from complex matrices. When coupled with mass spectrometry, these methods offer high sensitivity and selectivity, making them indispensable in forensic and research laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds like tryptamines. For the analysis of this compound, the compound is typically separated on a low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. Following separation, the compound is ionized, most commonly by electron ionization (EI), and the resulting mass fragments are detected.

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns that are crucial for its identification. The molecular ion ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 174. nih.gov The most abundant fragment ion, which constitutes the base peak, is typically observed at m/z 144. nih.gov This fragment corresponds to the loss of the ethylamine (B1201723) side chain, a characteristic fragmentation for tryptamines. Other significant fragments can be observed at m/z 143, 130, and 77. nih.gov In some cases, derivatization of the primary amine group, for instance with pentafluoropropionic anhydride, may be employed to improve chromatographic properties and sensitivity, although this also alters the mass spectrum. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Ion (m/z) | 174 | nih.gov |

| Base Peak (m/z) | 144 | nih.gov |

| Other Key Fragments (m/z) | 143, 130, 77 | nih.gov |

This interactive table summarizes the key mass spectrometric data for this compound obtained by GC-EI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MS/MS) has become a primary tool for the analysis of tryptamines in various samples, including biological matrices. These techniques offer high sensitivity and specificity and can often analyze compounds without the need for derivatization.

For the analysis of this compound and related compounds, reversed-phase liquid chromatography is commonly employed, often using a C18 or a phenyl-hexyl column. jfda-online.comnih.gov A typical mobile phase consists of a gradient mixture of an aqueous component (often containing a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. jfda-online.comnih.gov

In LC-MS/MS, detection is frequently performed using multiple reaction monitoring (MRM) in positive ion mode. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring for specific product ions generated through collision-induced dissociation. For tryptamines, a common fragmentation pathway involves the cleavage of the side chain, leading to the formation of a stable iminium ion. While specific MRM transitions for this compound are not widely published, a general approach for related tryptamines can be adapted.

LC-HR-MS/MS provides an additional layer of confidence in identification through the measurement of accurate mass. This allows for the determination of the elemental composition of the parent compound and its fragments with high precision. nih.gov This is particularly useful in forensic analysis for the unambiguous identification of novel psychoactive substances and for the characterization of metabolites in biological samples. nih.govresearchgate.net For instance, the metabolism of related tryptamines has been studied using LC-HR-MS/MS, identifying transformations such as hydroxylation and N-acetylation based on the observed mass shifts. nih.gov

Table 2: General LC-MS Parameters for Tryptamine (B22526) Analysis

| Parameter | Typical Conditions |

| Chromatography Mode | Reversed-Phase |

| Stationary Phase | C18, Phenyl-Hexyl |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan High-Resolution MS |

This interactive table outlines typical parameters for the analysis of tryptamines using LC-MS-based methods.

Spectroscopic Characterization in Synthetic Research (e.g., NMR, High-Resolution Mass Spectrometry)

In synthetic research, the unambiguous structural elucidation of a newly synthesized compound is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are the cornerstones of this process for this compound.

The structure of this compound can be confirmed through ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Specific chemical shifts and coupling constants are indicative of the tryptamine scaffold and the methyl substituent at the 2-position of the indole (B1671886) ring.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the protonated molecule ([M+H]⁺). This allows for the determination of the elemental composition, confirming that the synthesized compound has the correct molecular formula. For this compound (C₁₁H₁₄N₂), the calculated exact mass of the protonated molecule is a key parameter for its identification.

Table 3: Spectroscopic Data for this compound

| Analytical Technique | Parameter | Observed Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | 8.10 (bs, 1H), 7.50 (d, J=7.1 Hz, 1H), 7.23 (d, J=7.2 Hz, 1H), 7.12–7.03 (m, 2H), 2.96 (t, J=6.3 Hz, 2H), 2.84 (t, J=6.3 Hz, 2H), 2.35 (s, 3H), 1.41 (s, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | 135.34, 131.90, 128.78, 120.95, 119.13, 118.00, 110.28, 109.02, 42.63, 28.26, 11.76 |

| High-Resolution MS | Calculated [M+H]⁺ | 175.1230 |

| High-Resolution MS | Found [M+H]⁺ | 175.1239 |

This interactive table presents the key spectroscopic data used for the structural confirmation of this compound.

Applications of 2 Methyltryptamine in Medicinal Chemistry and Drug Discovery Research

As a Building Block for Novel Therapeutic Agents

2-Methyltryptamine has proven to be a crucial starting material and structural motif in the synthesis of complex molecules with significant therapeutic potential. Its utility spans different disease areas, most notably in the development of treatments for infectious diseases like tuberculosis and for various cancers through the inhibition of critical enzymes.

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action. nih.govtu-dresden.decuni.cz Researchers have identified this compound as a promising scaffold for this purpose.

Studies have explored the hybridization of this compound with other biologically active structures, such as 3,4-diaryl maleimides, based on prior evidence of their activity against tuberculosis. kzoo.edu This approach aims to create hybrid molecules that combine the pharmacophoric features of both parent structures to yield compounds with unique or enhanced antibacterial properties. kzoo.edu One research effort successfully synthesized eight different maleimide-2-methyl tryptamine (B22526) hybrids for evaluation as potential antitubercular agents. kzoo.edu

Another line of research has focused on designing this compound derivatives as inhibitors of essential mycobacterial enzymes. researchgate.net Methionine S-adenosyltransferase (MAT), a crucial enzyme for both actively replicating and persistent non-replicating Mtb, has been identified as a viable target. researchgate.net A series of halogenated this compound derivatives were designed and synthesized to inhibit this enzyme. Subsequent testing revealed that these compounds exhibit moderate antitubercular activity against both replicating and non-replicating bacteria, as determined by the Microplate Alamar Blue Assay (MABA) and the Luminescence-based Low Oxygen Recovery Assay (LORA), respectively. researchgate.net

The findings highlight the potential of the this compound scaffold in generating new leads for tuberculosis treatment.

Table 1: Antitubercular Activity of this compound Derivatives

| Compound | MABA IC₅₀ (µM) | LORA IC₅₀ (µM) |

|---|---|---|

| 5,7-dichloro-2-methyltryptamine | 50.0 | 95.6 |

| 6,7-dichloro-2-methyltryptamine | 71.8 | 92.5 |

| Rifampicin (Standard) | 0.10 | 3.8 |

Source: Adapted from Khobragade et al., 2017. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition has emerged as a major strategy in cancer therapy, leading to the development of several approved anticancer drugs. nih.govnih.gov this compound is a key chemical intermediate in the synthesis of Panobinostat (B1684620) (LBH589), a potent, FDA-approved pan-HDAC inhibitor used for treating various cancers. acs.orgresearchgate.netchemrxiv.org The large-scale synthesis of Panobinostat relies on an efficient and cost-effective production of this compound as a key starting material. acs.orgresearchgate.net

Beyond its role as a precursor, the this compound moiety is an integral part of other novel HDAC inhibitors. One such compound is MPT0G157 (N-hydroxy-3-{4-[2-(2-methyl-1H-indol-3-yl)-ethylsulfamoyl]-phenyl}-acrylamide), which incorporates the this compound structure linked to a phenylacrylamide hydroxamate group. nih.gov MPT0G157 has demonstrated potent inhibition of several HDAC enzymes and significant anti-cancer activity in both cellular and animal models. nih.gov In human colorectal cancer (HCT116) cells, its ability to induce apoptosis and inhibit HDACs was found to be more potent than the established drugs Belinostat (PXD101) and Vorinostat (SAHA). nih.gov The compound was also shown to reduce tumor growth and angiogenesis in xenograft models, in part by promoting the degradation of hypoxia-inducible factor-1α (HIF-1α). nih.gov The antileukemic drug panobinostat also features an indol-3-yl ethyl amine unit in its structure. acs.org

Table 2: HDAC Inhibitory Activity of MPT0G157

| Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | 20 |

| HDAC2 | 26 |

| HDAC3 | 24 |

| HDAC6 | 13 |

Source: Adapted from Chen et al., 2016. nih.gov

Development of Antitubercular Agents

Contribution to Understanding Tryptamine Pharmacology and Receptor Ligand Design

The study of this compound and its derivatives has provided significant insights into the structure-activity relationships (SAR) of tryptamines, particularly concerning their interaction with serotonin (B10506) (5-HT) receptors. The introduction of a methyl group at the 2-position of the indole (B1671886) ring alters the compound's pharmacological profile compared to its parent compound, tryptamine.

This compound itself displays a significantly lower affinity for serotonin 5-HT₁A and 5-HT₂A receptors compared to tryptamine. wikipedia.org This modification, however, proved to be a critical design element in the development of selective ligands for other serotonin receptor subtypes. A key discovery was that 5-HT₆ receptors can tolerate a small alkyl group, like a methyl group, at the 2-position of the tryptamine scaffold, whereas many other 5-HT receptors cannot. nih.gov This finding was instrumental in the design of selective 5-HT₆ receptor agonists. For instance, while 2-methyl-5-HT was known as a selective 5-HT₃ receptor agonist, it was later found to bind with much higher affinity to 5-HT₆ receptors. nih.gov

This principle led to the development of compounds like EMDT (2-ethyl-5-methoxy-DMT), a selective 5-HT₆ receptor agonist, and ST-1936 (2-methyl-5-chloro-DMT), another selective agonist for the 5-HT₆ receptor. wikipedia.orgnih.gov Further research has focused on creating novel 2-arylsulfonylmethyl tryptamine derivatives as potential 5-HT₆ receptor ligands, exploring how different substitutions on the indole ring and the tryptamine side chain influence binding affinity and functional activity. derpharmachemica.com

The study of such analogs helps to map the binding pockets of serotonin receptors and elucidates the structural requirements for receptor affinity and selectivity. jneurosci.org This knowledge is crucial for the rational design of new therapeutic agents targeting the serotonergic system for the treatment of cognitive disorders, obesity, and other central nervous system conditions. derpharmachemica.com

Table 3: Receptor Binding and Functional Activity of this compound

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

|---|---|---|

| 5-HT₁A | 1,095 | 12,534 |

| 5-HT₂A | 7,774 | 4,598 |

Source: Adapted from Wikipedia, citing a primary study. wikipedia.org

Q & A

Q. What strategies mitigate bias when selecting literature for this compound research?

- Methodological Answer : Prioritize peer-reviewed studies with transparent methods (e.g., full HPLC gradients, synthetic protocols) and avoid non-reproducible sources like . Use tools like PRISMA flow diagrams to systematize literature reviews .

Tables for Key Experimental Parameters

| Parameter | Recommended Value/Technique | Reference |

|---|---|---|

| HPLC column for purity | ACE Excel 3 C18 Amide (100 × 3 mm, 3 µm) | |

| Halogenation temperature | 40°C (optimal for WT RebH and variants) | |

| Substrate concentration | 10 mg in 3 mL reaction volume | |

| Kinetic analysis conditions | Steady-state at 21°C and 40°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.